2,3-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. This compound is characterized by a benzamide core with methoxy substituents at the 2 and 3 positions of the benzene ring, and a methoxypyrimidinyl group attached to the nitrogen of the amide. The structural configuration contributes to its unique chemical and biological properties, making it a candidate for further research in drug development.
The compound can be synthesized through various chemical routes, which include the formation of the benzamide core via reactions involving 3,5-dimethoxybenzoic acid and 2-amino-5-methoxypyrimidine. Its potential applications span across medicinal and chemical research fields, particularly in neurodegenerative disease therapies.
2,3-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide falls under the classification of substituted benzamides. It is further categorized as a dual inhibitor targeting specific kinases involved in biochemical pathways related to tauopathies.
The synthesis of 2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide typically involves several key steps:
The synthesis may also involve optimization techniques to enhance yield and purity, including continuous flow reactors for better control over reaction conditions. Purification methods such as recrystallization or chromatography are often employed to isolate the final product.
The molecular structure of 2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can be represented as follows:
This indicates the presence of two methoxy groups and a pyrimidinyl moiety attached to the benzamide structure.
The compound's molecular weight is approximately 250.25 g/mol. The specific arrangement of atoms allows for various interactions within biological systems, influencing its activity as a therapeutic agent.
2,3-Dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can undergo several chemical reactions:
The primary mechanism of action for 2,3-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide involves its role as a dual inhibitor targeting DAPK1 (Death-associated protein kinase 1) and CSF1R (Colony-stimulating factor 1 receptor).
Inhibition of these targets affects biochemical pathways associated with tauopathies, leading to reduced formation of tau aggregates and neuroinflammation. This mechanism underscores its potential use in treating neurodegenerative diseases.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: